4-Hydroxy-2,5,6-trichloroisophthalonitrile

Residue analysis Dietary risk assessment Metabolite monitoring

4-Hydroxy-2,5,6-trichloroisophthalonitrile is the principal chlorothalonil metabolite, essential for analytical and environmental studies. Unlike the parent fungicide, it possesses a unique physicochemical profile (lower log P, higher polarity) and enhanced toxicity, making independent measurement critical for MRL compliance, soil microcosm experiments, and oxidative stress assays. This certified reference standard provides the benchmark for accurate residue quantification, nitrification inhibition studies, and bioremediation modeling. Ensure regulatory-grade data by using the pure metabolite.

Molecular Formula C8HCl3N2O
Molecular Weight 247.5 g/mol
CAS No. 28343-61-5
Cat. No. B139082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,5,6-trichloroisophthalonitrile
CAS28343-61-5
Synonyms2,4,5-Trichloro-6-hydroxy-1,3-benzenedicarbonitrile;  2,4,5-Trichloro-6-hydroxy-_x000B_isophthalonitrile;  1,3-Dicyano-4-hydroxy-2,5,6-trichlorobenzene;  2,4,5-Trichloro-6-hydroxy-1,3-benzenedicarbonitrile;  2,5,6-Trichloro-4-_x000B_hydroxy-1,3-benzenedicarbonitrile
Molecular FormulaC8HCl3N2O
Molecular Weight247.5 g/mol
Structural Identifiers
SMILESC(#N)C1=C(C(=C(C(=C1Cl)C#N)Cl)Cl)O
InChIInChI=1S/C8HCl3N2O/c9-5-3(1-12)6(10)7(11)8(14)4(5)2-13/h14H
InChIKeyMDQKYGOECVSPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2,5,6-trichloroisophthalonitrile (CAS 28343-61-5) Procurement Specifications and Baseline Characterization


4-Hydroxy-2,5,6-trichloroisophthalonitrile (CAS 28343-61-5), also known as SDS-3701 or hydroxychlorothalonil, is the principal environmental metabolite of the broad‑spectrum fungicide chlorothalonil [1]. This chlorinated aromatic nitrile belongs to the trichlorophenol class and is characterized by a benzene ring bearing three chlorine atoms, two nitrile groups, and one hydroxyl group . It is routinely employed as an analytical reference standard for environmental monitoring, residue analysis, and toxicological studies [2].

4-Hydroxy-2,5,6-trichloroisophthalonitrile: Why Generic Substitution with Chlorothalonil or Alternative Metabolites Fails


Although 4-hydroxy-2,5,6-trichloroisophthalonitrile is derived from chlorothalonil, it cannot be substituted with the parent fungicide or other chlorothalonil metabolites in analytical or toxicological studies. The compound exhibits a distinct physicochemical profile—including a lower log P and higher polarity than chlorothalonil—that alters its environmental partitioning, bioavailability, and detection characteristics [1]. Moreover, its toxicological signature differs markedly from that of chlorothalonil, with evidence of enhanced toxicity and unique inhibition thresholds [2]. These differences invalidate any assumption of functional interchangeability and necessitate the use of the pure metabolite in residue monitoring, environmental fate assessments, and mechanistic investigations.

4-Hydroxy-2,5,6-trichloroisophthalonitrile: Quantitative Differentiation Evidence for Procurement Decisions


Residue Behavior in Water Spinach: Differential Accumulation vs. Parent Chlorothalonil

Under field conditions in water spinach, the metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) accumulates at significantly lower concentrations than the parent compound chlorothalonil. Terminal experiments reported average residues of chlorothalonil at ≤6.59 mg/kg, whereas SDS-3701 residues remained ≤0.01 mg/kg [1]. This 659‑fold differential highlights the metabolite's reduced translocation from soil to plant tissue and underscores the necessity of dedicated analytical standards for accurate metabolite quantification.

Residue analysis Dietary risk assessment Metabolite monitoring

Inhibition of Soil Ammonia Oxidation: Activity Relative to Chlorothalonil and Dicyandiamide

In soil ammonia oxidation assays, 4-hydroxy-2,5,6-trichloroisophthalonitrile (TPN-OH) demonstrates lower inhibitory activity compared to its parent fungicide chlorothalonil and the commercial nitrification inhibitor dicyandiamide [1]. While chlorothalonil strongly suppresses ammonia oxidation, the hydroxylated metabolite exhibits reduced potency. This difference is attributed to the structural modification (chlorine replaced by hydroxyl) which diminishes the compound's reactivity toward ammonium-oxidizing bacteria.

Soil microbiology Nitrification inhibition Agrochemical fate

Comparative Toxicity and Oxidative Stress Potential vs. Parent Chlorothalonil

Studies indicate that 4-hydroxy-2,5,6-trichloroisophthalonitrile is both more toxic and more likely to induce oxidative stress than the parent compound chlorothalonil [1]. This enhanced toxicity profile is linked to the hydroxyl substitution, which increases polarity and alters interaction with biological macromolecules. The finding has direct implications for risk assessment, as regulatory evaluations of chlorothalonil must account for the potentially higher hazard posed by its primary environmental degradation product.

Toxicology Ecotoxicology Metabolite safety

Anaerobic Biodegradation Suppression Threshold in Paddy Soils

The metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (HTI) exerts a significant inhibitory effect on the anaerobic biodegradation of chlorothalonil itself when its residual soil concentration exceeds 0.1 μg/g [1]. This feedback suppression is a unique property not observed with other chlorothalonil metabolites and contributes to the accumulation and persistence of the parent compound in repeatedly treated soils. The threshold value provides a quantitative benchmark for predicting degradation kinetics and for designing bioremediation strategies.

Environmental fate Biodegradation Soil persistence

Physicochemical Property Shift: log P and Polarity Relative to Chlorothalonil

The substitution of a chlorine atom with a hydroxyl group in 4-hydroxy-2,5,6-trichloroisophthalonitrile results in a marked reduction in hydrophobicity compared to chlorothalonil. While chlorothalonil exhibits a log P (octanol-water) of 2.92 and low water solubility (0.6 mg/L at 25°C) [1], the hydroxylated metabolite is significantly more polar and water‑soluble. This shift alters its environmental mobility, bioaccumulation potential, and extraction efficiency during analytical procedures, necessitating method optimization distinct from that used for the parent compound.

Physicochemical properties Environmental partitioning Analytical chemistry

4-Hydroxy-2,5,6-trichloroisophthalonitrile: Optimized Application Scenarios Derived from Evidence


Environmental Monitoring and Residue Analysis in Food Crops

Utilize 4-hydroxy-2,5,6-trichloroisophthalonitrile as a certified reference standard for quantifying the chlorothalonil metabolite in crops such as water spinach. The compound's distinct residue profile (average ≤0.01 mg/kg vs. parent chlorothalonil ≤6.59 mg/kg) necessitates its independent measurement to comply with maximum residue limits (MRLs) and to ensure accurate dietary risk assessments [4].

Soil Ecotoxicology and Nitrification Inhibition Studies

Employ the pure metabolite in soil microcosm experiments to assess its impact on ammonia‑oxidizing bacteria. The evidence that 4-hydroxy-2,5,6-trichloroisophthalonitrile inhibits nitrification to a lesser extent than chlorothalonil and dicyandiamide [4] makes it a critical control for isolating the environmental effects of the parent fungicide and for developing more accurate soil health models.

Toxicological Risk Assessment and Regulatory Submission

Incorporate the metabolite in toxicity and oxidative stress assays (e.g., in honeybee larvae or mammalian cell lines) to generate data that reflects the true hazard profile of chlorothalonil use. The compound's enhanced toxicity relative to the parent [4] is a key parameter for regulatory dossiers and for evaluating the safety of chlorothalonil‑treated agricultural products.

Anaerobic Biodegradation and Soil Persistence Research

Use 4-hydroxy-2,5,6-trichloroisophthalonitrile as a spiking standard in anaerobic soil degradation studies to investigate the suppression of chlorothalonil biodegradation. The established threshold concentration (0.1 μg/g) [4] provides a quantitative benchmark for modeling degradation kinetics and for designing bioremediation strategies in chlorothalonil‑contaminated environments.

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